Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 479691-42-4
VCID: VC3372450
InChI: InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)Cl
Molecular Formula: C13H19ClN4O2
Molecular Weight: 298.77 g/mol

Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate

CAS No.: 479691-42-4

Cat. No.: VC3372450

Molecular Formula: C13H19ClN4O2

Molecular Weight: 298.77 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate - 479691-42-4

Specification

CAS No. 479691-42-4
Molecular Formula C13H19ClN4O2
Molecular Weight 298.77 g/mol
IUPAC Name tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3
Standard InChI Key SPSXSTDJXLNVJF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)Cl

Introduction

Chemical Identity and Structural Properties

Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate is identified by the CAS number 479691-42-4 and has the molecular formula C₁₃H₁₉ClN₄O₂ . This compound is characterized by its complex structure, which includes a piperazine ring (a six-membered heterocycle containing two nitrogen atoms), a pyrimidine moiety with a chlorine substituent at the 4-position, and a tert-butyl ester functional group . The molecular weight of this compound is 298.77 g/mol, making it a medium-sized molecule in the context of medicinal chemistry .

The structural composition grants the compound several important chemical characteristics. The nitrogen atoms in the piperazine ring contribute to the compound's basicity, while the chloropyrimidine group may impart specific reactivity patterns . The tert-butyl ester group serves dual purposes - enhancing the lipophilicity of the molecule and functioning as a protecting group that can be selectively removed under appropriate conditions .

Below is a table summarizing the key identifiers and structural properties of the compound:

PropertyValue
CAS Number479691-42-4
Molecular FormulaC₁₃H₁₉ClN₄O₂
Molecular Weight298.77 g/mol
IUPAC Nametert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1CCN(C2=NC=CC(Cl)=N2)CC1

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate is essential for its application in research and development. The compound exhibits a density of approximately 1.3±0.1 g/cm³, indicating its solid-state characteristics at standard conditions . With a boiling point of 434.5±55.0 °C at 760 mmHg, it demonstrates considerable thermal stability, which can be advantageous for various chemical transformations requiring elevated temperatures .

The compound has a flash point of 216.6±31.5 °C, suggesting relatively low flammability under standard laboratory conditions . Its LogP value of 2.50 indicates moderate lipophilicity, which influences its solubility profile and membrane permeability in biological systems . The polar surface area (PSA) of 58.56 further characterizes its potential for penetrating cell membranes, an important consideration in drug development .

The tert-butyl ester enhances the compound's lipophilicity, which significantly influences its solubility and permeability in biological systems . This property is particularly relevant for drug development, as it affects how the compound distributes within the body and interacts with biological barriers such as the blood-brain barrier or cell membranes. Additionally, the compound may exhibit specific interactions with biological targets, potentially leading to pharmacological effects worthy of investigation .

From a reactivity standpoint, tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate can participate in various chemical reactions, including ester hydrolysis and nucleophilic substitutions . The chlorine atom on the pyrimidine ring represents a potential site for nucleophilic aromatic substitution reactions, enabling further structural modifications and the creation of derivative compounds with potentially enhanced biological activities.

Synthesis and Production Methods

The synthesis of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction between a piperazine derivative (with one nitrogen protected as a tert-butyl carbamate) and a chloropyrimidine compound. The reaction proceeds through nucleophilic aromatic substitution, where the nitrogen of piperazine acts as a nucleophile toward the electrophilic carbon attached to the chlorine in the pyrimidine ring.

QuantityPrice (€)Reference
100 mg46.00
250 mg64.00
1 g131.00
5 g225.00

Applications in Medicinal Chemistry and Drug Development

Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate has significant applications in medicinal chemistry and drug development due to its structural features and chemical reactivity. The piperazine scaffold is widely recognized in pharmaceutical research, appearing in numerous marketed drugs across therapeutic categories, including antipsychotics, antihistamines, and antibiotics. Similarly, pyrimidine-containing compounds have demonstrated diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

In pharmaceutical research, this compound serves primarily as an intermediate in the synthesis of more complex drug candidates . The tert-butyl carbamate group functions as a protecting group that can be selectively removed under acidic conditions to reveal a secondary amine, which can then undergo further functionalization. This versatility makes the compound valuable in the construction of diverse chemical libraries for biological screening.

Structure-Activity Relationships and Comparative Analysis

The piperazine ring serves as a flexible scaffold that can adopt various conformations, influencing how the molecule interacts with biological targets. This conformational flexibility can be advantageous for fitting into binding pockets of enzymes or receptors. The nitrogen atoms in the piperazine ring can participate in hydrogen bonding interactions with target proteins or serve as hydrogen bond acceptors.

Comparing tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate with similar compounds reveals how structural modifications affect chemical and biological properties. For instance, tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylate contains an additional amino group on the pyrimidine ring, which significantly alters its hydrogen-bonding capabilities and potential biological interactions. Similarly, tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate features a pyridine ring instead of a pyrimidine, changing the electronic distribution and potentially the binding profile of the molecule.

The following table provides a comparative analysis of these structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylateC₁₃H₁₉ClN₄O₂298.77Reference compound
Tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylateC₁₃H₂₀ClN₅O₂313.78Additional amino group at position 4 of pyrimidine
Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylateC₁₄H₂₀ClN₃O₂297.78Pyridine ring instead of pyrimidine ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator